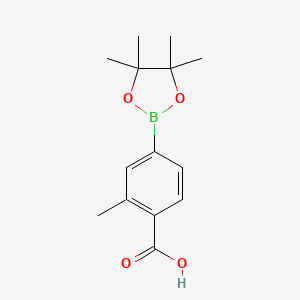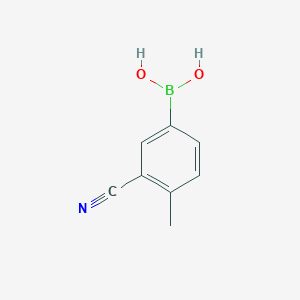![molecular formula C14H8BrCl3O2 B1463842 5-ブロモ-2-[(3,4-ジクロロベンジル)オキシ]ベンゾイルクロリド CAS No. 1160251-33-1](/img/structure/B1463842.png)
5-ブロモ-2-[(3,4-ジクロロベンジル)オキシ]ベンゾイルクロリド
説明
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H8BrCl3O2 . It has a molecular weight of 394.48 . This compound is used in proteomics research applications .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H8BrCl3O2/c15-9-2-4-13(11(5-9)14(18)19)20-7-8-1-3-10(16)6-12(8)17/h1-6H,7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 394.48 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.科学的研究の応用
プロテオミクス研究
5-ブロモ-2-[(3,4-ジクロロベンジル)オキシ]ベンゾイルクロリド: は、タンパク質の構造と機能、特にタンパク質の大規模な研究であるプロテオミクスで使用されます 。この化合物は、タンパク質またはペプチドを修飾して、タンパク質の機能、相互作用、局在化を特定し理解するために使用されます。
質量分析
質量分析では、この化学物質は、合成された化合物の分子量を確認するのに役立つ試薬として役立ちます。 また、潜在的なフラグメンテーションパターンを推測し、研究対象の分子の構造に関する洞察を提供するのにも役立ちます .
計算化学
この化合物は、計算化学において、化学反応をモデル化およびシミュレートするために使用されます。 たとえば、デオキシリボース環がヌクレオシドの電子誘起分解プロセスに与える影響を調査するために使用できます .
医薬品試験
5-ブロモ-2-[(3,4-ジクロロベンジル)オキシ]ベンゾイルクロリド: は、医薬品試験においても重要です。 これは、医薬品開発プロセスの間に正確な結果を保証するために、高品質の参照標準として使用されます .
Safety and Hazards
生化学分析
Biochemical Properties
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with various biomolecules, including enzymes and proteins, through covalent bonding. The presence of the benzoyl chloride group allows it to form stable adducts with amino acids, thereby modifying the activity of enzymes. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, its interaction with proteins can lead to conformational changes, affecting protein function and stability .
Cellular Effects
The effects of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate signaling pathways by interacting with key signaling molecules, leading to changes in downstream effects. For example, it may inhibit or activate specific kinases, thereby affecting phosphorylation events critical for cell signaling. Furthermore, 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride can impact gene expression by modifying transcription factors or histones, leading to changes in gene transcription .
Molecular Mechanism
At the molecular level, 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, through covalent interactions. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or chromatin-modifying enzymes. These interactions can lead to alterations in chromatin structure, affecting the accessibility of DNA to transcription machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, it may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can induce toxic or adverse effects, including cellular damage and organ toxicity. Studies have identified threshold effects, where the compound’s impact becomes pronounced beyond a certain dosage. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways. Additionally, it may influence metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function .
Transport and Distribution
The transport and distribution of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride is essential for understanding its function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with chromatin and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, affecting various cellular processes. The subcellular localization of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride is a key determinant of its biological activity .
特性
IUPAC Name |
5-bromo-2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl3O2/c15-9-2-4-13(10(6-9)14(18)19)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBWFQFTABESPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)C(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463759.png)
![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1463760.png)
![5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1463761.png)
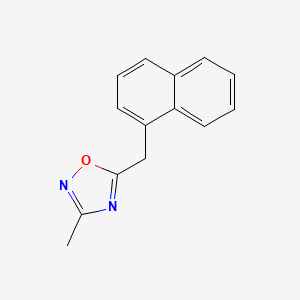
![2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1463768.png)
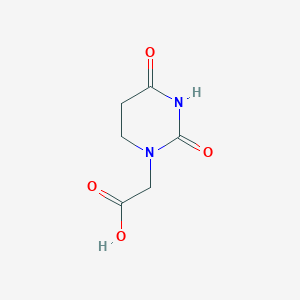
![2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463770.png)
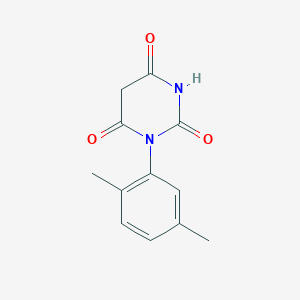
![2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B1463774.png)


![3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1463778.png)
